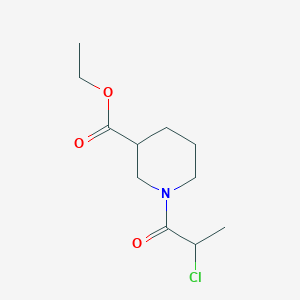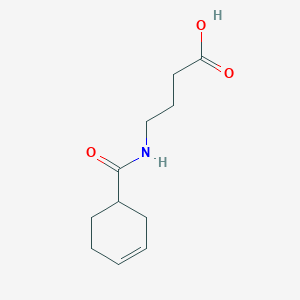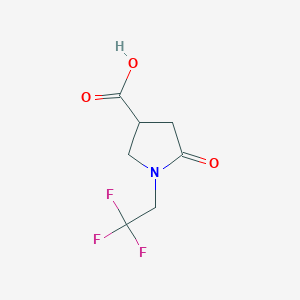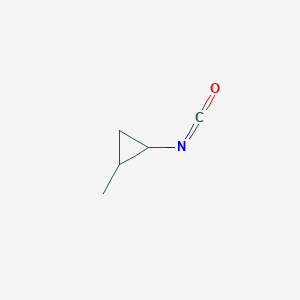
1-Isocyanato-2-methylcyclopropane
Descripción general
Descripción
1-Isocyanato-2-methylcyclopropane, also known as IMCP, is a highly reactive compound with a cyclopropane ring that contains both an isocyanate and a methyl group. It has the chemical formula C5H7NO and a molecular weight of 97.12 .
Molecular Structure Analysis
The molecular structure of 1-Isocyanato-2-methylcyclopropane consists of a cyclopropane ring with a methyl group (CH3) and an isocyanate group (N=C=O) attached . The InChI key for this compound is OKJCZRDSOBEFDY-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Understanding Ethylene Inhibition
1-Isocyanato-2-methylcyclopropane, closely related to 1-Methylcyclopropene (1-MCP), has been extensively studied for its role as an ethylene inhibitor in plants. Ethylene, a plant hormone, plays a critical role in regulating plant growth and fruit ripening. The inhibition of ethylene by compounds like 1-MCP leads to significant advances in understanding plant physiology and extending the shelf life of fruits, vegetables, and floriculture crops. Effective at very low concentrations, 1-MCP blocks ethylene effects across a broad range of agricultural products, providing valuable insights into ethylene's role in plant biology and offering practical applications in agriculture and horticulture (Blankenship & Dole, 2003).
Commercial Applications and Research
The commercialization of 1-MCP, thanks to its ethylene inhibition properties, has sparked extensive research into its effects on fruits and vegetables. This body of work encompasses both its role as a tool for investigating ethylene's part in ripening and senescence and its practical use in improving product quality during storage. While the technology has seen rapid adoption in the apple industry, its potential across a wider array of fruits and vegetables is a subject of ongoing exploration, highlighting the compound's versatility and the need for further study into its broader applications (Watkins, 2006).
Ethylene-action Inhibitor Effects on Non-climacteric Fruits
Research into the effects of ethylene-action inhibitors like 1-MCP extends beyond climacteric fruits to non-climacteric varieties, where it impacts ripening-related processes. Studies have demonstrated that 1-MCP can inhibit senescence processes, development of physiological disorders, and color changes in a variety of non-climacteric fruits, revealing its potential to enhance postharvest storage performance and maintain fruit quality. This insight opens up new avenues for the commercial application of 1-MCP in managing the storage and quality of non-climacteric fruits, further demonstrating its significant impact on postharvest biology (Li et al., 2016).
Innovation in Packaging and Preservation Technologies
The integration of 1-MCP into packaging materials represents a novel approach to extending the shelf life and improving the quality of fresh produce. By incorporating 1-MCP into cellulose paper packaging, an eco-friendly inhibitor of ethylene, these packaging solutions can effectively retard the ripening of fruits and vegetables, offering a promising strategy for enhancing food preservation. This innovative application of 1-MCP in packaging underscores the potential for new technologies to address key challenges in food storage and distribution, aligning with environmental, economic, and social goals (Hu et al., 2017).
Safety and Hazards
1-Isocyanato-2-methylcyclopropane is classified as dangerous, with hazard statements including H226-H302-H312-H315-H319-H332-H334-H335 . These codes indicate that the compound is flammable, harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-isocyanato-2-methylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-4-2-5(4)6-3-7/h4-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJCZRDSOBEFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyanato-2-methylcyclopropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



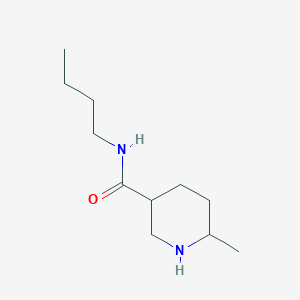
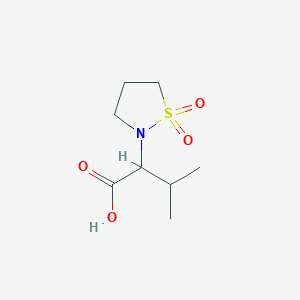
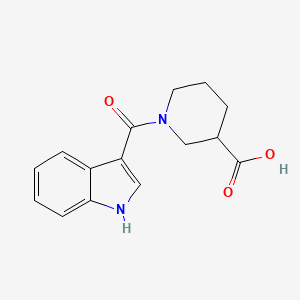
![3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid](/img/structure/B3373911.png)
![2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid](/img/structure/B3373914.png)
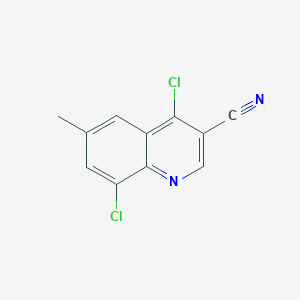
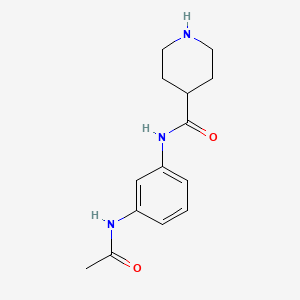

![2,2-Difluoro-8-oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile](/img/structure/B3373936.png)
